Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.10295
Mergoassociation of two ultracold atoms to form a weakly bound molecule can
occur when two optical traps that each contain a single atom are merged.
Molecule formation occurs at an avoided crossing between a molecular state and
the lowest motional state of the atom pair. We develop the theory of
mergoassociation for pairs of nonidentical nonspherical traps. We develop a
coupled-channel approach for the relative motion of the two atoms and present
results for pairs of cylindrically symmetrical traps as a function of their
anisotropy. We focus on the strength of the avoided crossing responsible for
mergoassociation. We also develop an approximate method that gives insight into
the dependence of the crossing strength on aspect ratio.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12783
Herein, NiO nanosheets supported with Ag single atoms are synthesized for
photothermal CO2 hydrogenation to achieve 1065 mmol g-1 h-1 of CO production
rate under 1 sun irradiation, revealing the unparalleled weak sunlight driven
reverse water-gas shift reaction (RWGS) activity. This performance is
attributed to the coupling effect of Ag-O-Ni sites to enhance the hydrogenation
of CO2 and weaken the CO adsorption, resulting in 1434 mmol g-1 h-1 of CO yield
at 300 degree, surpassing any low-temperature RWGS performances ever reported.
Building on this, we integrated the 2D Ni1Ag0.02O1 supported photothermal RWGS
with commercial photovoltaic electrolytic water splitting, leading to the
realization of 103 m2 scale artificial photosynthesis system with a daily CO
yield of 18.70 m3, a photochemical energy conversion efficiency of >16%, over
90% H2 ultilazation efficiency, outperforming other types of artificial
photosynthesis. The results of this research chart a promising course for
designing practical, natural sunlight-driven artificial photosynthesis systems
and highly efficient platinum-free CO2 hydrogenation catalysts. This work is a
significant step towards harnessing solar energy more efficiently and
sustainably, opening exciting possibilities for future research and development
in this area.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.09115
In this paper, we investigated the annealing experiments of
poly(mercaptopropylmethylsiloxane, PMMS) confined within two types of porous
templates (anodic aluminium oxide, AAO, and silica) characterized by different
pore diameter, d= 8-120nm, using different thermal protocols (varying
significantly in cooling/heating rate) by means of Broadband Dielectric
Spectroscopy (BDS) supported by the complementary Differential Scanning
Calorimetry (DSC) and temperature-dependent contact angle, {\theta},
measurements. It was found that relaxation times obtained from routine
temperature-dependent dielectric investigations deviate from the bulk behavior
when approaching the glass transition temperature. Importantly, this
confinement induced effect can be easily removed by the annealing experiments
performed at some specific range of temperatures. The analysis of the
dielectric data collected during isothermal experiments of confined samples
that was beforehand cooled with different rates revealed that (i) constant
rates of annealing gets longer with cooling and weakly depend on the rate of
cooling, and (ii) activation energy of the equilibration process, E_a, varies
with the reduction of the pore diameter and material the porous template is
made of. In fact, there is significant reduction in E_a from ~62 to ~23 kJ/mol
obtained for the annealing process carried out in AAO (d= 10 nm) and silica (d=
8 nm) membranes, respectively. Such significant change in E_a can be explained
taking into account temperature-dependence of {\theta} of PMMS indicating a
notable change in wettability between both surfaces upon cooling. As a
consequence, one can expect that the mass exchange between interfacial and core
molecules as well as adsorption-desorption processes occurring at the interface
at lower temperatures must be affected.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13584
We derive a widely-applicable first principles approach for determining
two-body, static effective interactions for low-energy Hamiltonians with
quantitative accuracy. The algebraic construction rigorously conserves all
instantaneous two-point correlation functions in a chosen model space at the
level of the random phase approximation, improving upon the traditional
uncontrolled static approximations. Applied to screened interactions within a
quantum embedding framework, we demonstrate these faithfully describe the
relaxation of local subspaces via downfolding high-energy physics in molecular
systems, as well as enabling a systematically improvable description of the
long-range plasmonic contributions in extended graphene.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12747
Halide double perovskite semiconductors such as Cs2AgBiBr6 are widely
investigated as a more stable, less toxic alternative to lead-halide
perovskites in light conversion applications including photovoltaics and
photoredox catalysis. However, the relatively large and indirect bandgap of
Cs2AgBiBr6 limits efficient sunlight absorption. Here, we show that controlled
replacement of Bi3+ with Fe3+ via mechanochemical synthesis results in a
remarkable tunable absorption onset between 2.1 and ~1 eV. Our first-principles
density functional theory (DFT) calculations suggest that this bandgap
reduction originates primarily from a lowering of the conduction band upon
introduction of Fe3+. Furthermore, we find that the tunability of the
conduction band energy is reflected in the photoredox activity of these
semiconductors. Finally, our DFT calculations predict a direct bandgap when
>50% of Bi3+ is replaced with Fe3+. Our findings open new avenues for enhancing
the sunlight absorption of double perovskite semiconductors and for harnessing
their full potential in sustainable energy applications.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.09075
The new generation of proposed light-emitting molecules for OLEDs has raised
a considerable research interest due to its exceptional feature-a negative
singlet-triplet (ST) gap violating the Hund's multiplicity rule in the excited
S1 and T1 states. We investigate the role of spin polarization in the mechanism
of ST gap inversion. Spin polarization is associated with doubly excited
determinants of certain types, whose presence in the wavefunction expansion
favors the energy of the singlet state more than that of the triplet. Using a
perturbation theory-based model for spin polarization, we propose a simple
descriptor for prescreening of candidate molecules with negative ST gaps and
prove its usefulness for heptazine-type molecules. Numerical results show that
the quantitative effect of spin polarization is approximately
inverse-proportional to the HOMO-LUMO exchange integral. Comparison of single-
and multireference coupled- cluster predictions of ST gaps shows that the
former methods provide good accuracy by correctly balancing the effects of
doubly excited determinants and dynamic correlation. We also show that accurate
ST gaps may be obtained using a complete active space model supplemented with
dynamic correlation from multireference adiabatic connection theory.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI: arxiv-2307.10921
When electrolyte solutions are confined in micro- and nanochannels their
conductivity is significantly different from those in a bulk phase. Here we
revisit the theory of this phenomenon by focusing attention on the reduction in
the ion mobility with the concentration of salt and a consequent impact to the
conductivity of a solution, from bulk to confined in a narrow slit. Equations
for the zeta potentials and mobilities of ions are derived and used to obtain
the expression for a bulk conductivity valid in a much larger concentration
range than it was in earlier theories. By extending the formalism to the
electrolyte solution in the charged channel the equations describing the
conductivity in different modes are presented. They can be regarded as a
generalization of prior work on the channel conductivity to a more realistic
case of a nonzero reduction of the zeta potential and electrophoretic mobility
of ions with salt concentration. Our analysis provides a framework for
interpreting measurements on the conductivity of electrolyte solutions in the
bulk and in narrow channels
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.09817
How does an electrochemical interface respond to changes in the electrode
potential? How does the response affect the key properties of the system -
energetics, excess charge, capacitance? Essential questions key to ab-initio
simulations of electrochemical systems, which we address in this work on the
basis of a rigorous mathematical evaluation of the interfacial energetics at
constant applied potential. By explicitly taking into account the
configurational and electronic degrees of freedom we derive important
statements about stationary points in the electronically grand canonical
ensemble. We analyze their geometric response to changes in electrode potential
and show that it can be mapped identically onto an additional contribution to
the system's capacitance. We draw similar conclusions for the constant charge
ensemble which equally allows to assess the respective stationary points. Our
analysis of the relation between the canonical and grand canonical energetics
reveals, however, one key difference between both ensembles. While the constant
potential ensemble yields in general positive capacitances at local minima, the
capacitance of local minima in the constant charge ensemble might become
negative. We trace back this feature to the possibility of character switching
of stationary points when switching between the ensembles causing the
differences in the response to perturbations. Our systematical analysis not only provides a detailed qualitative and
quantitative understanding of the interplay between electronic and
configurational degrees of freedom and their contributions to the energetics of
electrified interfaces but also highlights the similarities and subtle
dissimilarities between the canonical and grand canonical description of the
electronic degrees of freedom, which is crucial for a better understanding of
theoretical calculations with and without potentiostat.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI: arxiv-2307.10858
The self-assembled monolayers of alkane thiolates on Ag (111) surfaces and
nanoparticles are studied using molecular dynamics. Reactive force fields allow
simulations of very large systems such as nanoparticles of 10 nm. Stable
(sqrt(7) X sqrt(7))R19.1{\deg} assemblies are obtained as experimentally
observed for these systems. Only nanoparticles smaller than 4 nm show a
spontaneous restructuration of the metallic core. The preferred adsorption site
is found to be in an on-top position, in good agreement with recent X-ray
absorption near edge structure experiments. Moreover, similar distances between
the sulfur headgroups are found on the facets and edges.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13472
In this study, we employ a computational chemistry--based modeling approach
to investigate the adsorption mechanisms of CH$_4$ and CO$_2$ on monolayer
GPNL, with a specific focus on their effects on optical adsorption and
electrical transport properties at room temperature. To simulate the adsorption
dynamics as closely as possible to experimental conditions, we utilize the
self--consistent charge tight--binding density functional theory (SCC--DFTB).
Through semi--classical molecular dynamics (MD) simulations, we observe the
formation of H$_2$ molecules from the dissociation of CH$_4$ and the formation
of CO+O species from carbon dioxide molecules. This provides insights into the
adsorption and dispersion mechanisms of CH$_4$ and CO$_2$ on GPNL. Furthermore,
we explore the impact of molecular adsorption on optical absorption properties.
Our results demonstrate that CH$_4$ and CH$_2$ affects drastically the optical
adsorption of GPNL, while CO$_2$ does not significantly affect the optical
properties of the two--dimensional material. To analyze electron transport, we
employ the open--boundary non--equilibrium Green's function method. By studying
the conductivity of GPNL and graphene under voltage bias up to 300 mV, we gain
valuable insights into the electrical transport properties of GPNL under
optical absorption conditions. The findings from our computational modeling
approach might contribute to a deeper understanding of the potential
applications of GPNL in hydrogen production and advanced electronic devices.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 54 | Science Citation Index Expanded | Not |
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